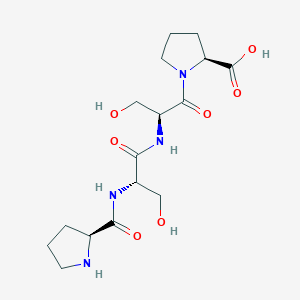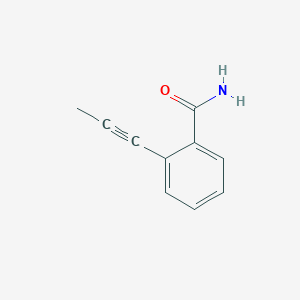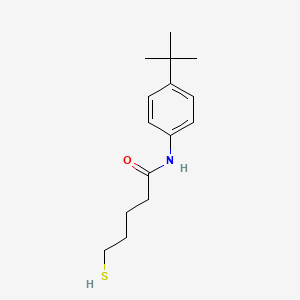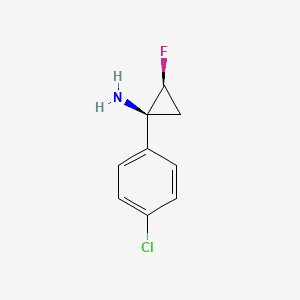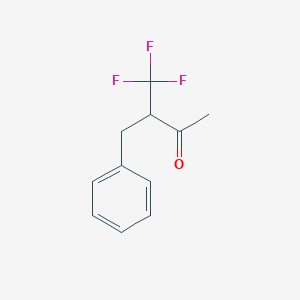
3-(Trifluoromethyl)-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-4-phenylbutan-2-one: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl-substituted butanone backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in the presence of a catalyst like diethyl zinc and Wilkinson’s catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Trifluoromethyl)-4-phenylbutan-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s trifluoromethyl group enhances its biological activity, making it a potential candidate for drug development. It has been studied for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylphenyl derivatives: Used in various pharmaceutical and agrochemical applications.
Uniqueness: 3-(Trifluoromethyl)-4-phenylbutan-2-one is unique due to its specific structure, which combines the trifluoromethyl group with a phenyl-substituted butanone backbone. This combination imparts distinct chemical and biological properties, making it valuable in diverse applications .
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
3-benzyl-4,4,4-trifluorobutan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-8(15)10(11(12,13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clave InChI |
PYQKWWZIRGKNCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
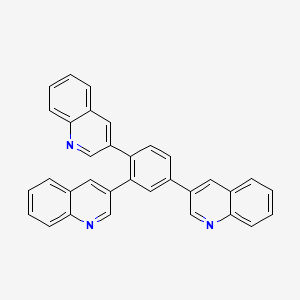
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
